
4-Heptadecanol
Overview
Description
4-Heptadecanol, also known as heptadecan-4-ol, is a long-chain secondary fatty alcohol with the molecular formula C17H36O. It is characterized by a hydroxyl group (-OH) attached to the fourth carbon of a heptadecane chain. This compound is a part of the broader class of fatty alcohols, which are known for their diverse applications in various industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Heptadecanol can be synthesized through several methods. One common approach involves the reduction of heptadecanoic acid or its derivatives. For instance, the reduction of heptadecanoic acid methyl ester using lithium aluminum hydride (LiAlH4) can yield this compound. Another method involves the hydroformylation of 1-hexadecene followed by hydrogenation .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of heptadecanoic acid or its esters. This process is carried out under high pressure and temperature conditions using catalysts such as nickel or palladium. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Heptadecanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to heptadecanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to heptadecane using strong reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Heptadecanoic acid
Reduction: Heptadecane
Substitution: Various alkyl halides or sulfonates
Scientific Research Applications
4-Heptadecanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of surfactants, lubricants, and plasticizers.
Biology: It serves as a model compound for studying the metabolism of long-chain fatty alcohols in biological systems.
Medicine: Research has explored its potential as a component in drug delivery systems due to its amphiphilic nature.
Industry: It is utilized in the production of cosmetics, detergents, and emulsifiers
Mechanism of Action
The mechanism of action of 4-heptadecanol involves its interaction with cellular membranes due to its amphiphilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of active pharmaceutical ingredients. Additionally, its hydroxyl group can participate in hydrogen bonding, influencing its interactions with other molecules .
Comparison with Similar Compounds
4-Heptadecanol can be compared with other long-chain fatty alcohols such as:
1-Heptadecanol: A primary fatty alcohol with the hydroxyl group at the first carbon.
Hexadecanol: A fatty alcohol with a 16-carbon chain.
Octadecanol: A fatty alcohol with an 18-carbon chain.
Uniqueness:
Position of Hydroxyl Group: The hydroxyl group in this compound is located at the fourth carbon, making it a secondary alcohol, whereas in 1-heptadecanol, it is at the first carbon, making it a primary alcohol.
Chain Length: Compared to hexadecanol and octadecanol, this compound has a unique chain length that influences its physical and chemical properties
Properties
IUPAC Name |
heptadecan-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O/c1-3-5-6-7-8-9-10-11-12-13-14-16-17(18)15-4-2/h17-18H,3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNRSIHGYMWAIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631291 | |
Record name | Heptadecan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103385-34-8 | |
Record name | Heptadecan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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